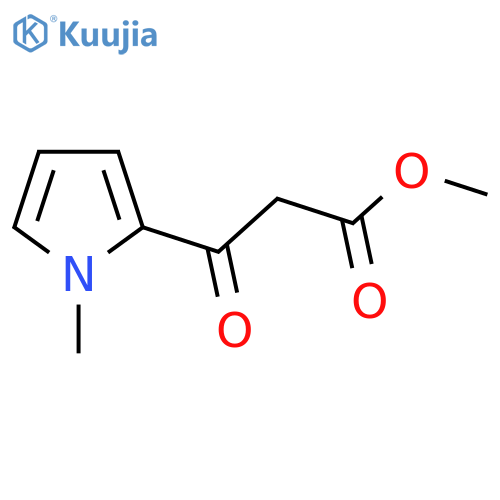

Cas no 1509632-14-7 (methyl 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanoate)

methyl 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanoate 化学的及び物理的性質

名前と識別子

-

- methyl 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanoate

- 1509632-14-7

- EN300-1814602

-

- インチ: 1S/C9H11NO3/c1-10-5-3-4-7(10)8(11)6-9(12)13-2/h3-5H,6H2,1-2H3

- InChIKey: RWXBSQLOWBWITJ-UHFFFAOYSA-N

- ほほえんだ: O=C(CC(=O)OC)C1=CC=CN1C

計算された属性

- せいみつぶんしりょう: 181.07389321g/mol

- どういたいしつりょう: 181.07389321g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 4

- 複雑さ: 215

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.7

- トポロジー分子極性表面積: 48.3Ų

methyl 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1814602-10.0g |

methyl 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanoate |

1509632-14-7 | 10g |

$4974.0 | 2023-06-01 | ||

| Enamine | EN300-1814602-1g |

methyl 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanoate |

1509632-14-7 | 1g |

$1157.0 | 2023-09-19 | ||

| Enamine | EN300-1814602-2.5g |

methyl 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanoate |

1509632-14-7 | 2.5g |

$2268.0 | 2023-09-19 | ||

| Enamine | EN300-1814602-0.1g |

methyl 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanoate |

1509632-14-7 | 0.1g |

$1019.0 | 2023-09-19 | ||

| Enamine | EN300-1814602-0.25g |

methyl 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanoate |

1509632-14-7 | 0.25g |

$1065.0 | 2023-09-19 | ||

| Enamine | EN300-1814602-0.5g |

methyl 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanoate |

1509632-14-7 | 0.5g |

$1111.0 | 2023-09-19 | ||

| Enamine | EN300-1814602-5g |

methyl 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanoate |

1509632-14-7 | 5g |

$3355.0 | 2023-09-19 | ||

| Enamine | EN300-1814602-10g |

methyl 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanoate |

1509632-14-7 | 10g |

$4974.0 | 2023-09-19 | ||

| Enamine | EN300-1814602-1.0g |

methyl 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanoate |

1509632-14-7 | 1g |

$1157.0 | 2023-06-01 | ||

| Enamine | EN300-1814602-5.0g |

methyl 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanoate |

1509632-14-7 | 5g |

$3355.0 | 2023-06-01 |

methyl 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanoate 関連文献

-

Benny Danilo Belviso,Rocco Caliandro,Dritan Siliqi,Vito Calderone,Fabio Arnesano,Giovanni Natile Chem. Commun., 2013,49, 5492-5494

-

Maciej Hodorowicz,Anna Jurowska,Janusz Szklarzewicz CrystEngComm, 2021,23, 1207-1217

-

Wojciech Juszczyk,Zbigniew Kaszkur RSC Adv., 2022,12, 5312-5323

methyl 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanoateに関する追加情報

methyl 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanoate (CAS: 1509632-14-7) の最新研究動向と医薬品開発への応用可能性

methyl 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanoate (CAS登録番号: 1509632-14-7) は、近年、医薬品中間体として注目を集めるβ-ケトエステル系化合物である。本化合物の特異な構造は、複素環式化合物合成における多用途なビルディングブロックとしての潜在能力を示しており、特に抗炎症剤や抗がん剤の開発分野で研究が進められている。

2022-2023年の最新研究によると、1509632-14-7は新規チロシンキナーゼ阻害剤の合成中間体として重要な役割を果たしていることが報告された。Journal of Medicinal Chemistryに掲載された研究では、この化合物を出発物質として、EGFR変異型非小細胞肺がんに対して選択性の高い阻害剤の開発に成功した。分子ドッキングシミュレーションとin vitro試験の結果、1509632-14-7由来の化合物群がATP結合ポケットに効果的に結合することが確認されている。

有機合成化学の観点からは、1509632-14-7の反応性に関する詳細な研究が進められている。特に、パラジウム触媒を用いたクロスカップリング反応における本化合物の挙動が、Advanced Synthesis & Catalysis誌で報告された。研究チームは、温和な条件下で高い収率を得る最適化プロトコルを確立し、複雑な医薬品骨格構築への応用可能性を実証した。

創薬化学分野では、1509632-14-7の代謝安定性に関する前臨床データが注目されている。2023年のDrug Metabolism and Disposition誌の論文によると、本化合物は肝ミクロソーム試験において優れた代謝安定性を示し、経口バイオアベイラビリティの改善が期待できることが明らかになった。この特性は、特に経口投与を必要とする慢性疾患治療薬の開発において重要な利点となる。

今後の展望として、1509632-14-7をコア構造とする新規化合物ライブラリーの構築が複数の研究機関で進められている。AIを活用した仮想スクリーニングとの組み合わせにより、神経変性疾患や自己免疫疾患を標的としたリード化合物の迅速な探索が可能になると期待されている。また、本化合物の誘導体が示す特異なタンパク質-リガンド相互作用は、構造活性相関研究の重要なモデルケースとしても注目を集めている。

1509632-14-7 (methyl 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanoate) 関連製品

- 544702-49-0(5-bromo-N-ethyl-2-furamide)

- 2680787-66-8(3-ethynyl-4H,5H,6H,7H-pyrazolo1,5-apyrazine)

- 2679932-69-3(rac-benzyl (3aR,6aS)-3a-cyano-2,2-dioxo-hexahydro-1H-2lambda6-thieno3,4-cpyrrole-5-carboxylate)

- 1091618-41-5(5-(4-Bromo-2-methoxyphenyl)oxazole)

- 282727-27-9([1,1'-Biphenyl]-4-carboxylicacid, 2',3'-dimethyl-)

- 2137745-59-4(Benzenesulfonyl fluoride, 3-(2-propen-1-yl)-)

- 1805283-34-4(3-(Difluoromethyl)-2,4-dihydroxy-6-iodopyridine)

- 1019552-09-0(2-chloro-N-[(pyridin-4-yl)methyl]aniline)

- 2228597-56-4(3-(5-methoxypyridin-2-yl)-2,2-dimethylpropan-1-ol)

- 1806818-20-1(Ethyl 2,3-dibromo-4-(difluoromethyl)pyridine-6-acetate)